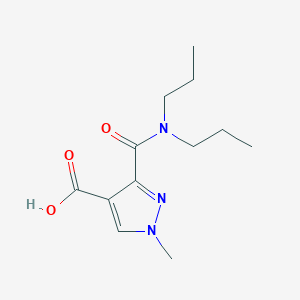
1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including those similar to the compound of interest, often involves the reaction of isocyanates with amines or other nucleophiles. For instance, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated the importance of optimizing spacer length and substituents for activity, which may be applicable to synthesizing the compound (Vidaluc et al., 1995).
Molecular Structure Analysis
The molecular structure of urea derivatives, including the target compound, can be elucidated using techniques such as NMR, X-ray diffraction, and mass spectrometry. For example, the characterization of similar compounds like 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea offers insights into the structural aspects that could be relevant for understanding the molecular architecture of 1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea (Grijalvo et al., 2015).
Chemical Reactions and Properties
Urea and thiourea compounds, such as the one in focus, participate in various chemical reactions, including those involving their functional groups (e.g., thiourea, urea, piperazine). These reactions can significantly affect their chemical properties and functionalities. Research on similar molecules, like the study of anti-TMV and antimicrobial activities of new urea and thiourea derivatives of piperazine doped with Febuxostat, demonstrates the chemical versatility of such compounds (Reddy et al., 2013).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-2-27-17-7-4-3-6-16(17)22-20(26)21-9-10-23-11-13-24(14-12-23)19(25)18-8-5-15-28-18/h3-8,15H,2,9-14H2,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKNTQMBAULKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)
![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)
![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)







![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)


